Anilinomethyl gluco-phenylimidazole

Description

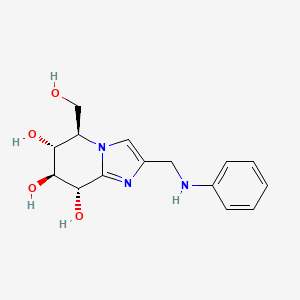

Anilinomethyl gluco-phenylimidazole (C₁₅H₁₉N₃O₄) is a structurally complex compound featuring an imidazole core substituted with phenyl, anilinomethyl, and gluco moieties .

Properties

Molecular Formula |

C15H19N3O4 |

|---|---|

Molecular Weight |

305.33 g/mol |

IUPAC Name |

(5R,6R,7S,8S)-2-(anilinomethyl)-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol |

InChI |

InChI=1S/C15H19N3O4/c19-8-11-12(20)13(21)14(22)15-17-10(7-18(11)15)6-16-9-4-2-1-3-5-9/h1-5,7,11-14,16,19-22H,6,8H2/t11-,12-,13+,14-/m1/s1 |

InChI Key |

ADKWVGPRAQKVKB-YIYPIFLZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NCC2=CN3[C@@H]([C@H]([C@@H]([C@H](C3=N2)O)O)O)CO |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CN3C(C(C(C(C3=N2)O)O)O)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE involves the construction of the imidazole ring, which is a key structural motif in many functional molecules . One common method for synthesizing imidazoles is the cyclization of amido-nitriles, which can be catalyzed by nickel . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles . Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce secondary amines .

Scientific Research Applications

Antibacterial Activity

Overview

The antibacterial properties of anilinomethyl gluco-phenylimidazole have been evaluated against a range of bacterial strains. Studies indicate that compounds with imidazole moieties exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Case Studies

A recent study synthesized various imidazole derivatives, including this compound, and tested their efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was found to be lower than that of standard antibiotics, indicating their potential as effective antibacterial agents .

Data Table: Antibacterial Efficacy

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | |

| This compound | Escherichia coli | 1.0 | |

| Standard Antibiotic | Staphylococcus aureus | 2.0 |

Anticancer Properties

Overview

Imidazole-based compounds have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Studies

Research has demonstrated that this compound can induce apoptosis in human breast and prostate cancer cells. In vitro studies reported IC50 values lower than 1 µM for certain derivatives, suggesting potent anticancer activity . The selectivity of these compounds for cancer cells over normal cells highlights their therapeutic potential.

Data Table: Anticancer Activity

Mechanism of Action

The mechanism of action of ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE involves its interaction with specific molecular targets and pathways . The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues: Core Heterocycles and Substituents

Pyrazole Derivatives

The pyrazole-based compound 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid shares the anilinomethyl and phenyl substituents with Anilinomethyl gluco-phenylimidazole but differs in its pyrazole core and benzoic acid group . These derivatives demonstrate:

- Antibacterial Activity : MIC values as low as 0.78 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus), with biofilm inhibition at sub-MIC concentrations .

- Mechanism : Increased membrane permeability and protein leakage, confirmed via flow cytometry .

- Resistance Profile : Minimal resistance development (≤2×MIC after 20 passages), outperforming vancomycin and gentamicin .

Thienyl Triazole/Oxadiazole Derivatives

Compounds like 3-(N-substituted anilinomethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones (e.g., Compound 9a) replace the imidazole core with triazole/oxadiazole rings and substitute phenyl with thienyl groups . Key findings include:

- Broad-Spectrum Activity: Compound 9a showed marked activity against both Gram-positive and Gram-negative bacteria, though this compound’s spectrum remains unstudied .

- Structural Impact : The thienyl group may enhance lipophilicity, improving membrane penetration compared to gluco-phenylimidazole’s polar gluco moiety .

Functional Comparison: Antimicrobial Efficacy and Mechanisms

Key Observations:

- Activity Spectrum: Pyrazole derivatives excel against Gram-positive pathogens, while thienyl triazoles show broader activity. The gluco group in this compound may limit its spectrum due to reduced lipid solubility .

- Mechanistic Divergence: Pyrazole derivatives disrupt membranes via protein leakage, whereas this compound’s gluco moiety could target carbohydrate-mediated pathways (e.g., glycosidase inhibition), though this remains hypothetical .

Q & A

Q. How is Anilinomethyl gluco-phenylimidazole structurally characterized, and what analytical methodologies are recommended?

The compound (C₁₅H₁₉N₃O₄) is characterized using high-performance liquid chromatography (HPLC) with a retention time of 7.441 minutes and mass spectrometry (MS) showing a [M+H]+ ion at m/z 289.10696. Key fragment ions (e.g., m/z 183.0804 and 251.07086) aid in confirming its imidazopyridine backbone. For purity assessment, follow USP guidelines for analytical validation, including column selection (C18), mobile phase optimization, and calibration with certified reference standards .

Q. What synthetic routes are reported for derivatives containing the anilinomethyl group, and how can these inform synthesis of this compound?

While direct synthesis protocols for this compound are not detailed in the evidence, analogous methods for pyrazole derivatives (e.g., 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid) involve multi-step reactions, including condensation of aniline derivatives with carbonyl intermediates under controlled pH and temperature. Catalytic methods using chiral ligands (e.g., (S)-(+)-2-(Anilinomethyl)pyrrolidine) may optimize stereoselectivity .

Q. What are the key structural features of this compound that influence its classification and reactivity?

The imidazole ring fused with a glucose moiety and an anilinomethyl side chain defines its classification under imidazopyridines. The gluco group enhances solubility, while the aromatic anilinomethyl moiety contributes to π-π interactions in biological targets. Computational modeling (e.g., DFT calculations) can predict reactive sites for functionalization .

Advanced Research Questions

Q. How does the anilinomethyl group influence the compound’s bioactivity, particularly in antimicrobial contexts?

In structurally related pyrazole derivatives, the anilinomethyl group enhances membrane permeability, as demonstrated by flow cytometry and protein leakage assays. This group disrupts bacterial membranes, leading to cytoplasmic content leakage. For Gram-positive pathogens like S. aureus, derivatives with this moiety show MIC values as low as 0.78 µg/mL, comparable to vancomycin .

Q. What methodologies are recommended for evaluating the compound’s efficacy against bacterial biofilms?

Use real-time biofilm inhibition assays (e.g., Bioscreen C) to monitor biofilm formation under dynamic conditions. Quantify biomass via crystal violet staining and validate with confocal microscopy. Compare efficacy against positive controls (e.g., gentamicin) and include multiple bacterial strains to assess spectrum .

Q. How should researchers design experiments to assess resistance development in target pathogens?

Conduct serial passage studies over 20–30 generations, exposing bacteria to sub-inhibitory concentrations (0.5–2× MIC). Monitor MIC shifts using broth microdilution assays. Genomic sequencing (e.g., SNP analysis) can identify resistance mutations. Include control strains lacking prior drug exposure .

Q. How can contradictions in MIC data across studies be systematically addressed?

Standardize inoculum size (e.g., 5×10⁵ CFU/mL), growth media (Mueller-Hinton agar), and incubation conditions (37°C, 18–24 hrs). Use CLSI or EUCAST guidelines for reproducibility. Cross-validate with independent assays like time-kill curves to confirm bacteriostatic vs. bactericidal effects .

Q. What strategies optimize the compound’s selectivity to minimize off-target effects in eukaryotic cells?

Perform cytotoxicity assays (e.g., MTT on mammalian cell lines) alongside antimicrobial testing. Modify the glucose moiety to enhance target-specific uptake. Structure-activity relationship (SAR) studies can identify substituents that reduce eukaryotic membrane interaction while retaining antibacterial potency .

Methodological Frameworks

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For biofilm studies, define PICO parameters: Population (bacterial strain), Intervention (compound concentration), Comparison (standard antibiotics), Outcome (biofilm reduction %) .

- Data Interpretation : Use SYRCLE’s risk-of-bias tools for preclinical studies to evaluate internal validity, especially in resistance assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.